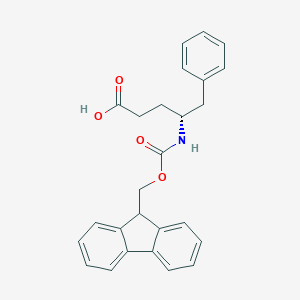

(R)-4-(Fmoc-amino)-5-phenylpentanoic acid

Descripción general

Descripción

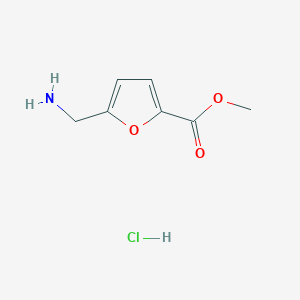

(R)-4-(Fmoc-amino)-5-phenylpentanoic acid, a derivative modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, belongs to a class of bio-inspired building blocks that have garnered attention for their distinctive self-assembly capabilities. These capabilities are attributed to the Fmoc group's inherent hydrophobicity and aromaticity, which facilitate the association of building blocks in various applications (Tao et al., 2016).

Synthesis Analysis

The synthesis of Fmoc-modified amino acids and peptides, including (R)-4-(Fmoc-amino)-5-phenylpentanoic acid, involves strategies that allow for the introduction of the Fmoc group to the amino acid or peptide chain. One approach includes the use of Fmoc-amino acid chlorides as intermediates, leading to the successful synthesis of various Fmoc-amino acids (Babu et al., 2000). Another method employs direct synthesis using organozinc chemistry for the creation of polymethoxylated phenylalanines and 4-oxoamino acids (Deboves et al., 2001).

Molecular Structure Analysis

The molecular structure of (R)-4-(Fmoc-amino)-5-phenylpentanoic acid reflects the unique properties imparted by the Fmoc group. The Fmoc group's aromatic nature and the overall molecular configuration contribute to the compound's self-assembly and physicochemical characteristics. Studies on similar Fmoc-amino acids have provided insights into the molecular interactions and assembly behaviors critical for designing functional materials (Bojarska et al., 2020).

Chemical Reactions and Properties

Fmoc-amino acids participate in various chemical reactions, central to their role in peptide synthesis and material science applications. The Fmoc group allows for selective deprotection under mild basic conditions, facilitating its use in solid-phase peptide synthesis without affecting other protective groups or the peptide backbone (Fields & Noble, 2009).

Aplicaciones Científicas De Investigación

-

Fabrication of Functional Materials

- Application : Fmoc-modified amino acids and short peptides can serve as simple bio-inspired building blocks for the fabrication of functional materials .

- Method : The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to self-assembly .

- Results : These materials have potential applications in areas such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

-

Design of Micro/Nanostructures

- Application : Fmoc protected single amino acids can be used to design distinct micro/nanostructures .

- Method : The morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids can be controlled through solvent variation .

- Results : These structures have unique properties and serve as excellent bio-organic scaffolds for diverse applications .

-

- Application : Fmoc-amino acid derivatives can be used to study the effects on the phospholipid layer of cell membranes .

- Method : Langmuir monolayers of the 1,2-dimyristoyl-sn-glycero-3-phosphate (DMPA) phospholipid are used to mimic the eukaryotic cell membrane .

- Results : In situ Brewster angle microscopy and UV-vis reflection spectroscopy provide insights on the effect of the Fmoc-amino acid derivatives on the DMPA phospholipid .

-

- Application : Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols and amino phenols .

- Method : A new and environmentally friendly Fmoc protection method is reported in aqueous media under mild and catalyst-free conditions .

- Results : The reaction proved to be chemoselective in presence of ambident nucleophiles .

-

- Application : Fmoc-modified amino acids can be used in the design of drug delivery systems .

- Method : The self-assembly properties of Fmoc-modified amino acids can be leveraged to create nanostructures that can encapsulate drugs and deliver them to specific locations in the body .

- Results : This approach has the potential to improve the efficacy of drugs and reduce side effects by ensuring that drugs are delivered directly to the site of action .

-

- Application : Fmoc-modified amino acids can be used in the development of biosensors .

- Method : The unique properties of Fmoc-modified amino acids, such as their ability to self-assemble into nanostructures, can be used to create sensitive and selective biosensors .

- Results : These biosensors can be used for a variety of applications, including disease diagnosis and environmental monitoring .

Direcciones Futuras

The future directions for the use of “®-4-(Fmoc-amino)-5-phenylpentanoic acid” and similar compounds are likely to involve further exploration of their potential in peptide synthesis and the formation of supramolecular structures. There is growing interest in the use of these compounds in the design of novel drug therapeutics . Additionally, the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers and the synthesis of a fully deprotected DNA-decamer conjugate illustrate the potential of the developed methodology for on-DNA peptide synthesis .

Propiedades

IUPAC Name |

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c28-25(29)15-14-19(16-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTVSSUIIKDXQC-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373269 | |

| Record name | (R)-4-(Fmoc-amino)-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-(Fmoc-amino)-5-phenylpentanoic acid | |

CAS RN |

269078-74-2 | |

| Record name | (R)-4-(Fmoc-amino)-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.